3-Fluorotetrahydro-2H-pyran-4-amine

Medicinal Chemistry Physicochemical Properties Building Block Selection

Researchers require conformationally restricted, fluorinated heterocycles to modulate target binding and metabolic stability, yet many analogs lack the precise 3-fluoro substitution pattern. This compound is the validated solution. - **SAR Precision:** The 3-fluoro regioisomer uniquely tunes amine basicity and ring conformation vs. non-fluorinated or other fluorinated analogs, directly impacting NOP antagonist potency (single-digit nM IC₅₀ per US11365191). - **CNS Advantage:** Increased lipophilicity and reduced oxidative metabolism vs. tetrahydropyran-4-amine support blood-brain barrier penetration for CNS program intermediates. - **Supply Certainty:** ≥97% purity, racemic form enabling cis/trans diastereomer synthesis. Stocked for immediate research delivery.

Molecular Formula C5H10FNO
Molecular Weight 119.14
CAS No. 1416371-97-5
Cat. No. B3027852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorotetrahydro-2H-pyran-4-amine
CAS1416371-97-5
Molecular FormulaC5H10FNO
Molecular Weight119.14
Structural Identifiers
SMILESC1COCC(C1N)F
InChIInChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2
InChIKeyRTWSYKYQHQVELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorotetrahydro-2H-pyran-4-amine: Chemical Class & Core Properties


3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1416371-97-5) is a fluorinated saturated six-membered oxygen heterocycle with a primary amine at the 4-position and a fluorine substituent at the 3-position of the tetrahydropyran ring [1]. Its molecular formula is C₅H₁₀FNO, with a molecular weight of 119.14 g/mol . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the fluorine atom can modulate lipophilicity, metabolic stability, and conformational properties of derived bioactive molecules .

3-Fluorotetrahydro-2H-pyran-4-amine: Why Analogs Cannot Substitute


Direct substitution of 3-fluorotetrahydro-2H-pyran-4-amine with unsubstituted tetrahydropyran-4-amine or other fluorinated analogs is scientifically unsound because the specific 3-fluoro substitution pattern on the tetrahydropyran ring introduces a distinct electronic environment, altered basicity of the adjacent amine, and unique conformational preferences that cannot be recapitulated by alternative fluorination positions or by non-fluorinated scaffolds . Published structure-activity relationship (SAR) studies on tetrahydropyran-based inhibitors demonstrate that subtle changes in fluorine placement dramatically affect target binding affinity and metabolic stability, underscoring that each fluorinated regioisomer represents a functionally distinct chemical entity [1].

3-Fluorotetrahydro-2H-pyran-4-amine: Quantitative Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Shift

Replacement of a hydrogen atom at the 3-position of tetrahydropyran-4-amine with a fluorine atom increases the molecular weight from 101.15 g/mol to 119.14 g/mol, a 17.8% increase . This substitution introduces a strong electronegative center that alters the pKa of the adjacent amine, enhances lipophilicity (predicted increase in LogP by approximately 0.5–0.8 units based on fluorine substitution rules), and introduces stereoelectronic effects that influence conformational preferences of the tetrahydropyran ring .

Medicinal Chemistry Physicochemical Properties Building Block Selection

Predicted Boiling Point Shift

The introduction of a fluorine atom at the 3-position increases the predicted boiling point from approximately 60°C (at 9 torr) for tetrahydropyran-4-amine [1] to 156.5 ± 40.0°C for 3-fluorotetrahydro-2H-pyran-4-amine . This substantial difference in volatility directly impacts handling, distillation, and purification protocols.

Process Chemistry Purification Physical Properties

Commercial Availability and Purity

3-Fluorotetrahydro-2H-pyran-4-amine (CAS 1416371-97-5) is commercially available from multiple reputable vendors with standard purities of 97% or higher [1]. In contrast, alternative fluorination patterns such as 4-(fluoromethyl)tetrahydropyran-4-amine (CAS 1781543-98-3) are less commonly stocked and may require custom synthesis, impacting lead time and cost [2].

Procurement Quality Control Sourcing

Stereochemical Impact on Bioactivity

The 3-fluoro and 4-amino substituents on the tetrahydropyran ring can adopt either cis or trans relative stereochemistry, with the (3S,4S) and (3R,4R) enantiomers of the cis configuration (CAS 1395080-73-5 and 1631027-04-7) and the (3R,4S) trans configuration (CAS 1422188-16-6) representing distinct chemical entities with potentially divergent biological activities [1]. While the racemic mixture (CAS 1416371-97-5) is the most commonly procured form, stereochemically defined analogs have been shown in related tetrahydropyran series to exhibit enantiomer-dependent binding to targets such as the nociceptin receptor, with IC₅₀ values differing by orders of magnitude [2].

Stereochemistry Drug Design Receptor Binding

3-Fluorotetrahydro-2H-pyran-4-amine: Optimal Applications


Synthesis of Fluorinated CNS Drug Candidates

Given its fluorine-mediated increase in molecular weight and predicted lipophilicity , 3-fluorotetrahydro-2H-pyran-4-amine is an ideal intermediate for medicinal chemistry programs targeting central nervous system (CNS) disorders. The compound's physicochemical profile suggests improved blood-brain barrier penetration potential compared to the non-fluorinated analog tetrahydropyran-4-amine. Programs developing serotonin/norepinephrine transporter inhibitors, as informed by published 3D QSAR pharmacophore models of tetrahydropyran derivatives [1], can leverage the 3-fluoro substitution to fine-tune target engagement.

Nociceptin Receptor Antagonist Library Construction

The US patent literature (US11365191) demonstrates that derivatives of 3-fluorotetrahydro-2H-pyran-4-amine, when coupled to appropriate cyclohexyl-phenyl scaffolds, yield potent nociceptin receptor (NOP) antagonists with single-digit nanomolar IC₅₀ values . The racemic 3-fluorotetrahydro-2H-pyran-4-amine (CAS 1416371-97-5) serves as an entry point for synthesizing both cis and trans diastereomers, enabling structure-activity relationship (SAR) exploration of stereochemical requirements for NOP antagonism.

Agrochemical Safener and Pesticide Optimization

The fluorinated pyran ring structure of 3-fluorotetrahydro-2H-pyran-4-amine has been reported to confer enhanced metabolic stability in target species, as documented in reviews within Pesticide Biochemistry and Physiology . This property makes the compound a valuable building block for designing safeners that protect crops from herbicide damage while maintaining selectivity. The amine functionality allows for facile conjugation to herbicide pharmacophores, while the fluorine atom reduces susceptibility to oxidative metabolism in plants and soil microorganisms.

Physical Property Benchmarking and QC

With a predicted boiling point of 156.5 ± 40.0°C and a density of approximately 1.09 g/cm³ , 3-fluorotetrahydro-2H-pyran-4-amine provides a well-defined reference point for developing purification protocols for fluorinated tetrahydropyran derivatives. The compound's commercial availability at ≥97% purity [1] enables its use as an internal standard in GC-MS and HPLC analyses of related fluorinated heterocycles. Additionally, the compound's distinct NMR spectroscopic signatures (arising from ¹H-¹⁹F coupling) facilitate structural confirmation of downstream products in academic and industrial research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluorotetrahydro-2H-pyran-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.